Dabi

Description

Properties

CAS No. |

443-30-1 |

|---|---|

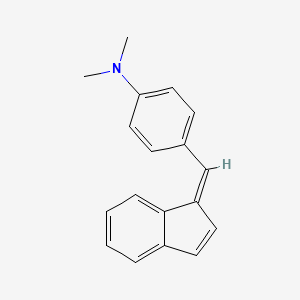

Molecular Formula |

C18H17N |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

4-[(Z)-inden-1-ylidenemethyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C18H17N/c1-19(2)17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-13H,1-2H3/b16-13- |

InChI Key |

HXVZHTQDVDNJMN-SSZFMOIBSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DABI; NSC-80087; N,N-Dimethyl-alpha-indolylidene-p-toluidine; |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of DABI: A Technical Guide to 4',6-diamidino-2-phenylindole (DAPI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound most commonly referred to as DABI in research contexts: 4',6-diamidino-2-phenylindole, universally known by its acronym, DAPI. This fluorescent probe has become an indispensable tool in molecular and cell biology. This document will detail its chemical structure, mechanism of action, key quantitative properties, and established experimental protocols. While the acronym "DABI" can in rare instances refer to other molecules, such as 1-(4-(dimethylamino)benzylidene)indene, the vast majority of scientific literature and applications associate "DABI" with DAPI.

Core Compound Identification and Chemical Structure

DAPI is a blue-emitting fluorescent dye renowned for its strong and specific binding to the minor groove of double-stranded DNA, with a notable preference for adenine-thymine (A-T) rich regions.[1][2][3] This interaction results in a significant enhancement of its fluorescence, making it an excellent stain for visualizing cell nuclei and chromosomes.[3][4]

The chemical structure of DAPI dihydrochloride (B599025) is presented below:

Chemical Formula: C16H17Cl2N5[]

IUPAC Name: 4',6-diamidino-2-phenylindole dihydrochloride

Molecular Weight: 350.25 g/mol [6]

CAS Number: 28718-90-3[]

The core structure consists of an indole (B1671886) ring linked to a phenyl ring, with two amidine groups that are crucial for its DNA binding affinity.

Quantitative Data Summary

The photophysical and binding properties of DAPI are central to its application. The following tables summarize key quantitative data for DAPI.

Table 1: Photophysical Properties of DAPI

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | 358 nm | Ultraviolet (UV) light is used for excitation.[2][6][7] |

| Emission Maximum (DNA-bound) | 461 nm | Emits a bright blue fluorescence.[2][6][7] |

| Emission Maximum (RNA-bound) | ~500 nm | Fluorescence is weaker when bound to RNA.[2][6][8] |

| Quantum Yield Enhancement | ~20-fold | Upon binding to double-stranded DNA.[4][8] |

Table 2: DNA Binding Characteristics

| Property | Value | Notes |

| Binding Affinity (Kd) | ~10^7 M⁻¹ | For minor groove binding.[9][10] |

| Secondary Binding Mode | Intercalation | Occurs at higher concentrations with a lower binding constant (~10^5 M⁻¹).[9][10] |

| Binding Specificity | A-T rich regions | Binds preferentially to clusters of Adenine and Thymine.[1][3] |

Table 3: Cytotoxicity and Permeability

| Property | Observation | Notes |

| Cell Permeability | Permeable to both live and fixed cells | Less efficient in live cells, requiring higher concentrations.[2] |

| Cytotoxicity | Toxic to cells | Not suitable for long-term live-cell imaging. It is a known mutagen.[2][11] |

Mechanism of Action: DNA Binding

DAPI's primary mechanism of action involves its physical association with DNA. It fits snugly into the minor groove of the DNA double helix, a binding mode stabilized by hydrogen bonds and van der Waals forces, particularly at sequences rich in A-T base pairs.[1] This binding event restricts the rotational freedom of the DAPI molecule, leading to a significant increase in its fluorescence quantum yield.[4] While DAPI can also intercalate between DNA base pairs, this is a less favored interaction that occurs at higher concentrations.[9] DAPI can also bind to RNA, though with a lower affinity and a shift in its emission spectrum.[2][12]

Experimental Protocols

DAPI is a versatile tool used in a variety of applications, including fluorescence microscopy, flow cytometry, and mycoplasma detection.[13] Below are detailed methodologies for common applications.

Protocol 1: DAPI Staining of Fixed Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of cells grown on coverslips.

-

Cell Preparation: Culture cells on sterile glass coverslips to the desired confluency.

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.

-

Permeabilization (Optional): For visualizing intracellular targets with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[4]

-

DAPI Staining:

-

Final Washes: Wash the cells 2-3 times with PBS to remove unbound DAPI.[4][14]

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[4]

-

Visualization: Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.[13]

Protocol 2: DAPI Staining for DNA Content Analysis by Flow Cytometry

This protocol is for preparing a cell suspension for cell cycle analysis.

-

Cell Preparation: Harvest and centrifuge a cell suspension of 1 x 10^6 cells to form a pellet.[15]

-

Fixation: Resuspend the cell pellet in PBS and transfer to ice-cold absolute ethanol (B145695) for 15 minutes to fix the cells.[3]

-

Rehydration: Centrifuge the fixed cells and resuspend the pellet in PBS.[3]

-

DAPI Staining:

-

Incubation: Incubate for 15 minutes at room temperature or on ice.[7][15]

-

Analysis: Analyze the stained cells on a flow cytometer using a UV laser for excitation.[7][13]

Visualizations

Experimental Workflow for DAPI Staining of Fixed Cells

Caption: Workflow for DAPI staining of fixed adherent cells.

DAPI Binding to DNAdot

References

- 1. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAPI - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. benchchem.com [benchchem.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. DNA interaction with DAPI fluorescent dye: Force spectroscopy decouples two different binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]

- 12. DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 15. DAPI Staining for DNA Content | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

Dabi molecule synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Bioactive Diterpene Amine Derivatives

Introduction

The term "Dabi molecule" is not uniquely defined in scientific literature and can refer to several distinct chemical entities. Initial research points towards a small molecule, 1-(4-(Dimethylamino)benzylidene)indene (DABI), as well as a family of biologically significant proteins known as Disabled (Dab) adaptors (e.g., Dab1, Dab2). However, for researchers and professionals in drug development, a particularly relevant area of study is the synthesis of derivatives from naturally occurring compounds. This guide will focus on the synthesis and purification of derivatives of dehydroabietylamine (B24195), a diterpene amine derived from rosin, which has garnered significant interest for its therapeutic potential. These derivatives have shown promise as anticancer, antibacterial, and antifungal agents.[1][2][3][4] This guide provides detailed methodologies for the synthesis and purification of these promising compounds, presents quantitative data in a structured format, and illustrates key processes and pathways.

Synthesis of Dehydroabietylamine Derivatives

Dehydroabietylamine serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[2] The primary amino group of dehydroabietylamine is the key functional group for derivatization, commonly through the formation of Schiff bases or amides.

General Synthetic Approaches

The two main strategies for modifying dehydroabietylamine are:

-

Schiff Base Formation: Reaction of dehydroabietylamine with various aldehydes.

-

Amide Formation: Acylation of dehydroabietylamine with carboxylic acids or their derivatives.

These reactions are generally straightforward and can be performed with high yields.

Experimental Protocols

1. Synthesis of Thiophene-based Schiff Bases of Dehydroabietylamine

This protocol describes the synthesis of a Schiff base derivative from dehydroabietylamine and a thiophene (B33073) aldehyde.

-

Materials:

-

(+)-Dehydroabietylamine

-

Thiophene aldehyde derivative (e.g., 2-thiophenecarboxaldehyde)

-

Anhydrous ethanol (B145695)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve (+)-Dehydroabietylamine (1.0 mmol) in anhydrous ethanol (20 mL).

-

Add the thiophene aldehyde derivative (1.0 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol.

-

Dry the product under vacuum.

-

2. Synthesis of Thiophene Amides of Dehydroabietylamine

This protocol details the formation of an amide linkage between dehydroabietylamine and a thiophene carboxylic acid using a coupling agent.[1]

-

Materials:

-

(+)-Dehydroabietylamine (L⁰)

-

2-Thiophenecarboxylic acid

-

1-Hydroxybenzotriazole (HOBT)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

10% Citric acid solution

-

Saturated sodium chloride (brine) solution

-

-

Procedure:

-

Dissolve 2-thiophenecarboxylic acid (5.0 mmol) and HOBT (5.0 mmol) in ethyl acetate (40 mL).

-

Stir the mixture for 30 minutes at 0 °C.

-

Slowly add DCC (5.0 mmol) and continue stirring for 2.5 hours at 0 °C.

-

Add a solution of (+)-Dehydroabietylamine (5.0 mmol) in ethyl acetate (10 mL) to the reaction mixture slowly.

-

Stir the mixture at room temperature for 8 hours.[1]

-

Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Dilute the filtrate with ethyl acetate to 200 mL.

-

Wash the organic layer sequentially with 5% NaHCO₃ solution (3 x 20 mL), 10% citric acid solution (2 x 20 mL), and saturated brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Quantitative Data for Synthesis

The yields of various dehydroabietylamine derivatives can vary depending on the specific reactants and reaction conditions.

| Compound Type | Reactants | Yield (%) | Reference |

| Thiophene Schiff Base | Dehydroabietylamine, 2-thiophenecarboxaldehyde | >85% | General procedure |

| Thiophene Amide (L⁴) | Dehydroabietylamine, 2-thiophenecarboxylic acid | 75% | [1] |

| Pyrazine Amide (L⁷) | Dehydroabietylamine, 2-pyrazinecarboxylic acid | 72% | [1] |

| Pyrimidine Hybrid (3a) | Dehydroabietylamine, Pyrimidine derivative | 85% | [5] |

Purification of Dehydroabietylamine Derivatives

Purification of the synthesized derivatives is crucial to remove unreacted starting materials, by-products, and residual solvents. The primary methods employed are recrystallization and column chromatography.

Experimental Protocols

1. Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.

-

General Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

-

If insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

A specific example is the purification of dehydroabietylamine acetate by recrystallization from toluene (B28343) or ethyl acetate.[6]

2. Purification by Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[7]

-

General Procedure:

-

Prepare a slurry of silica (B1680970) gel in a suitable solvent system (e.g., petroleum ether-ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

-

For example, thiophene amides of dehydroabietylamine have been purified using column chromatography with a petroleum ether-ethyl acetate (1:3) solvent system.[7]

Purity Assessment

The purity of the final compounds is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

| Compound | Purity (%) | Method | Reference |

| Dehydroabietylamine-pyrimidine hybrid (3r) | 99.3% | HPLC | [5] |

| Dehydroabietylamine-pyrimidine hybrid (3q) | 96.9% | HPLC | [5] |

Visualizations

Experimental and Logical Workflows

Caption: General workflow for the synthesis and purification of dehydroabietylamine derivatives.

Associated Signaling Pathway

While the synthesized dehydroabietylamine derivatives are being investigated for their therapeutic effects, the term "Dab" in molecular biology refers to a family of adaptor proteins involved in crucial signaling pathways. The following diagram illustrates the role of Dab2 in the Wnt signaling pathway, a pathway often implicated in cancer.

Caption: Role of the Dab2 adaptor protein in the canonical Wnt signaling pathway.

References

- 1. Synthesis of novel, DNA binding heterocyclic dehydroabietylamine derivatives as potential antiproliferative and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Dehydroabietylamine Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US2787637A - Purification of dehydroabietylamine - Google Patents [patents.google.com]

- 7. Synthesis, antitumor and DNA cleavage activities of a novel class of dehydroabietylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Dabrafenib: A Technical Guide to its Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of Dabrafenib, a potent kinase inhibitor. It delves into its targeted effects on cellular pathways, the phenomenon of paradoxical signaling, and the quantitative measures of its activity. This document provides detailed experimental protocols and visual representations of the key signaling cascades to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction: Targeting the MAPK/ERK Pathway

Dabrafenib is a reversible, ATP-competitive small molecule inhibitor that selectively targets BRAF kinases, particularly those with the V600E mutation.[1][2][3] This mutation is a significant driver in a number of cancers, most notably melanoma, where it is found in approximately 50% of cases.[1][4] The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[1][2] This pathway is fundamental in regulating cellular processes such as proliferation, differentiation, and survival.[1] Constitutive activation of the MAPK pathway, often due to mutations in genes like BRAF, is a hallmark of many cancers.[1][5]

Mechanism of Action in BRAF V600-Mutant Cells

In cancer cells harboring a BRAF V600 mutation, the BRAF protein is constitutively active, leading to persistent downstream signaling and uncontrolled cell growth.[2][4] Dabrafenib specifically binds to the ATP-binding site of the mutant BRAF V600 protein, inhibiting its kinase activity.[2][6] This inhibition blocks the phosphorylation and subsequent activation of downstream signaling molecules, MEK and ERK.[2][6] The ultimate consequence of this pathway inhibition is a decrease in cell proliferation, cell cycle arrest at the G1 phase, and the induction of apoptosis.[5][6][7]

Figure 1: Dabrafenib's inhibitory action on the MAPK pathway in BRAF V600E mutant cells.

Paradoxical Activation in BRAF Wild-Type Cells

A notable and clinically significant aspect of Dabrafenib's mechanism is the paradoxical activation of the MAPK pathway in cells with wild-type (WT) BRAF.[1][8] This phenomenon is particularly relevant in the context of secondary malignancies, such as cutaneous squamous cell carcinomas, observed in some patients undergoing BRAF inhibitor monotherapy.[1][8]

In BRAF WT cells, particularly those with upstream activation of RAS (e.g., due to RAS mutations), RAF proteins form dimers (homodimers and heterodimers of ARAF, BRAF, and CRAF) for signaling.[8][9] When Dabrafenib binds to one BRAF protomer within a dimer, it can allosterically transactivate the other protomer (often CRAF), leading to an overall increase in MAPK pathway signaling.[1][10] This paradoxical activation drives cell proliferation in these BRAF WT cells.[3]

Figure 2: Paradoxical MAPK pathway activation by Dabrafenib in BRAF wild-type cells.

Combination Therapy and Overcoming Resistance

The development of resistance to Dabrafenib monotherapy is a significant clinical challenge.[11] Resistance mechanisms often involve the reactivation of the MAPK pathway through various means.[12] To counteract this and to mitigate the effects of paradoxical activation, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[11][12] This dual blockade of the MAPK pathway at two different points (BRAF and MEK) has been shown to improve therapeutic outcomes, including progression-free survival and overall response rates.[11][12][13]

Quantitative Data Summary

The potency of Dabrafenib has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's effectiveness. Below is a summary of reported IC50 values for Dabrafenib in various cancer cell lines.

| Cell Line | Cancer Type | BRAF Status | Dabrafenib IC50 (nM) | Reference |

| A375P | Melanoma | V600E | <200 | [7] |

| SK-MEL-28 | Melanoma | V600E | <200 | [7] |

| WM-115 | Melanoma | V600D | <30 | [7] |

| YUMAC | Melanoma | V600K | <30 | [7] |

| Colo 205 | Colorectal Cancer | V600E | Not specified, but sensitive | [5] |

| HT-29 | Colorectal Cancer | V600E | 99.8 | [14] |

| M411 | Melanoma | V600 | <100 (sensitive) | [15] |

| M299 | Melanoma | V600 | >100 (resistant) | [15] |

Note: IC50 values can vary between studies due to different experimental conditions.[14]

In kinase activity assays, Dabrafenib has shown high selectivity for BRAF V600E over wild-type BRAF and other kinases.[7][16] For example, the IC50 for BRAF V600E is approximately 0.6 nM, while for CRAF it is 5 nM.[16]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of Dabrafenib in cancer cell lines.[14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Dabrafenib Treatment: Prepare serial dilutions of Dabrafenib in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of Dabrafenib. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Dabrafenib concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Dabrafenib concentration and use a non-linear regression model to determine the IC50 value.[14]

Western Blotting for Pathway Analysis

This protocol is used to assess the activation status of key proteins in the MAPK pathway.[14]

-

Cell Lysis: Treat cells with Dabrafenib for the desired time, then wash with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-MEK, p-ERK, total MEK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control to assess the effect of Dabrafenib on pathway activation.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 3. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Vitro Characterization of Dabi Binding Affinity for the PD-1/PD-L1 Axis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of "Dabi," a novel small molecule inhibitor designed to disrupt the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. The binding affinity and kinetic profile of Dabi have been rigorously assessed using a suite of biophysical and biochemical assays. This guide details the experimental protocols, presents the quantitative binding data, and illustrates the associated molecular and experimental pathways to facilitate a deeper understanding of Dabi's mechanism of action.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. Inhibition of this pathway has emerged as a cornerstone of modern cancer immunotherapy. Dabi is a novel, orally bioavailable small molecule designed to allosterically bind to PD-L1, preventing its association with the PD-1 receptor on activated T cells. This guide summarizes the key in vitro studies performed to quantify the binding affinity and kinetics of Dabi to its target, human PD-L1.

Quantitative Binding Affinity and Kinetic Data

The binding characteristics of Dabi to recombinant human PD-L1 were evaluated using multiple orthogonal methods. The data are summarized below, providing a comprehensive profile of the inhibitor's potency and binding dynamics.

Table 1: Summary of Dabi Binding Affinity Data

| Parameter | Assay Method | Value | Units |

| IC₅₀ (Inhibitory Concentration) | HTRF Assay | 15.2 ± 2.1 | nM |

| K फैल (Dissociation Constant) | Surface Plasmon Resonance | 10.5 ± 1.8 | nM |

| K फैल (Dissociation Constant) | Isothermal Titration Calorimetry | 18.9 ± 3.5 | nM |

| kₐ (kₒₙ) (Association Rate) | Surface Plasmon Resonance | 2.1 x 10⁵ | M⁻¹s⁻¹ |

| k₀ (kₒff) (Dissociation Rate) | Surface Plasmon Resonance | 2.2 x 10⁻³ | s⁻¹ |

Table 2: Thermodynamic Profile of Dabi-PD-L1 Interaction

| Parameter | Assay Method | Value | Units |

| ΔH (Enthalpy Change) | Isothermal Titration Calorimetry | -8.7 | kcal/mol |

| -TΔS (Entropy Change) | Isothermal Titration Calorimetry | -2.1 | kcal/mol |

| ΔG (Gibbs Free Energy) | Isothermal Titration Calorimetry | -10.8 | kcal/mol |

| Stoichiometry (N) | Isothermal Titration Calorimetry | 1.05 | - |

Signaling Pathway and Mechanism of Action

Dabi functions by binding to PD-L1, which is expressed on the surface of cancer cells. This binding event prevents PD-L1 from engaging with the PD-1 receptor on T cells, thereby blocking the downstream inhibitory signal and restoring T cell-mediated anti-tumor activity.

Caption: Dabi blocks the PD-1/PD-L1 interaction, preventing SHP2 recruitment and restoring T cell activation.

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Surface Plasmon Resonance (SPR)

SPR was used to determine the binding kinetics (kₐ, k₀) and affinity (K फैल) of Dabi to human PD-L1.

Caption: Workflow for determining Dabi binding kinetics using Surface Plasmon Resonance (SPR).

Protocol Details:

-

Instrument: Biacore T200 (Cytiva)

-

Chip: Series S Sensor Chip CM5

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization: Recombinant human PD-L1 (ECD, His-tagged) was immobilized to a target level of ~2000 Response Units (RU).

-

Analyte: Dabi was prepared in a 3-fold dilution series from 1 µM down to 0.4 nM.

-

Flow Rate: 30 µL/min.

-

Analysis Software: Biacore T200 Evaluation Software was used to fit the data to a 1:1 kinetic binding model.

Homogeneous Time-Resolved Fluorescence (HTRF)

This assay was used to measure the ability of Dabi to competitively inhibit the binding of PD-1 to PD-L1 in a solution-based format.

Protocol Details:

-

Assay Principle: The assay uses recombinant His-tagged human PD-L1 and Fc-tagged human PD-1. A Terbium (Tb) cryptate-labeled anti-His antibody serves as the donor, and a d2-labeled anti-Fc antibody serves as the acceptor. Binding of PD-1 to PD-L1 brings the donor and acceptor into proximity, generating a FRET signal.

-

Reagents:

-

Recombinant human PD-L1 (His-tagged)

-

Recombinant human PD-1 (Fc-tagged)

-

Anti-His-Tb donor (Cisbio)

-

Anti-Fc-d2 acceptor (Cisbio)

-

Assay Buffer: PBS, 0.1% BSA, 0.5 M KF

-

-

Procedure:

-

Add 5 µL of Dabi (from a serial dilution) to a 384-well low-volume white plate.

-

Add 5 µL of a mix containing PD-L1-His and PD-1-Fc to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a detection mix containing the anti-His-Tb and anti-Fc-d2 antibodies.

-

Incubate for 2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader (e.g., PHERAstar FS), measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.

-

-

Data Analysis: The 665/620 nm ratio is calculated. The IC₅₀ value is determined by fitting the dose-response curve using a four-parameter logistic model.

Caption: Relationship between kinetic rates (kon, koff) and equilibrium constants (KD, Ka).

Conclusion

The in vitro characterization of Dabi demonstrates its high-affinity binding to human PD-L1. The data from SPR and ITC are in close agreement, confirming a nanomolar dissociation constant (K फैल). The kinetic profile, defined by a rapid association rate and a slow dissociation rate, suggests that Dabi forms a stable and durable complex with its target. The HTRF assay confirms its potent ability to disrupt the native PD-1/PD-L1 protein-protein interaction. These findings strongly support the proposed mechanism of action and provide a solid foundation for further preclinical and clinical development.

An In-depth Technical Guide to the Biological Targets of Dabigatran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of Dabigatran (B194492), a direct thrombin inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature. Given the query for "Dabi," this document focuses on Dabigatran, a prominent anticoagulant, as a likely subject of interest in this professional context.

Executive Summary

Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (also known as Factor IIa), a key serine protease in the coagulation cascade. By binding to the active site of both free and clot-bound thrombin, dabigatran effectively blocks the conversion of fibrinogen to fibrin (B1330869), thereby preventing the formation of thrombi.[1][2][3] Beyond its well-established role in anticoagulation, recent research suggests a novel mechanism involving the attenuation of thrombin's binding to platelets and a potential role in the resolution of inflammation.[4][5][6]

Primary Biological Target: Thrombin

The principal biological target of dabigatran is thrombin. Thrombin plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. It also activates other coagulation factors and platelets, further amplifying the clotting process.

Mechanism of Action:

Dabigatran, a peptidomimetic inhibitor, mimics a portion of the fibrinogen molecule, allowing it to bind to the active site of thrombin with high affinity and specificity.[7] This reversible binding inhibits thrombin's enzymatic activity, preventing it from cleaving its substrates. A significant advantage of dabigatran is its ability to inhibit both free thrombin in the plasma and thrombin that is already bound to a fibrin clot.[3][8]

Quantitative Data on Dabigatran-Thrombin Interaction:

The following table summarizes key quantitative data regarding the interaction of dabigatran with its primary target, thrombin, and related components of the coagulation system.

| Parameter | Value | Experimental Context |

| Ki for Thrombin | 4.5 nM | Concentration-dependent competitive inhibition |

| IC50 for Thrombin Binding to Platelets | 118 nM | Inhibition of fluorescently labeled thrombin binding |

| IC50 for Fibrinopeptide A (FPA) Release (Clot-bound Thrombin) | 200 nM | Inhibition of fibrin formation from fibrinogen |

| IC50 for Fibrinopeptide A (FPA) Release (Fluid Phase Thrombin) | 186 nM | Inhibition of fibrin formation from fibrinogen |

| Ki for reducing 125I-thrombin binding to γA/γA-fibrin clots | 3.8 ± 1.5 nM | Radioligand binding assay |

| Ki for reducing 125I-thrombin binding to γA/γ'-fibrin clots | 26.0 ± 4.0 nM | Radioligand binding assay |

| EC50 for reducing thrombin binding to γA/γA-fibrin | 184.6 ± 4.3 nM | Surface Plasmon Resonance (SPR) |

| EC50 for reducing thrombin binding to γA/γ'-fibrin | 182.4 ± 15.0 nM | Surface Plasmon Resonance (SPR) |

| EC50 for reducing thrombin binding to factor Va | 204.2 ± 17.0 nM | Surface Plasmon Resonance (SPR) |

Signaling Pathways

Dabigatran's primary effect is on the final common pathway of the coagulation cascade. The diagram below illustrates the central role of thrombin and the inhibitory action of dabigatran.

Recent findings suggest that dabigatran may also play a role in inflammation resolution by promoting the shedding of fibrinogen-like protein 2 (Fgl2) and the production of Resolvin D5n-3 DPA.[5] This pathway is initiated by the soluble form of Fgl2 (sFgl2) and proceeds through STAT6 and ALOX15.

Experimental Protocols

A variety of experimental protocols are employed to characterize the activity and concentration of dabigatran.

The quantification of dabigatran's anticoagulant effect is crucial in both clinical and research settings. The following diagram outlines a general workflow for assessing its activity.

Key Methodologies:

-

Dilute Thrombin Time (dTT): This assay measures the time it takes for a clot to form in plasma after the addition of a standardized, low concentration of thrombin. The clotting time is prolonged in the presence of dabigatran and shows a linear correlation with its concentration over the therapeutic range.[9][10]

-

Ecarin-Based Assays: Ecarin, a snake venom enzyme, cleaves prothrombin to meizothrombin, which is then inhibited by dabigatran.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for directly measuring dabigatran concentrations in plasma, offering high specificity and sensitivity.[11][12]

-

Fibrinopeptide A (FPA) Release Assay: This assay quantifies the amount of FPA released from fibrinogen by thrombin. Inhibition of FPA release is a direct measure of dabigatran's inhibitory effect on thrombin's catalytic activity.[8]

-

Surface Plasmon Resonance (SPR): SPR is used to measure the real-time binding kinetics and affinity of dabigatran to thrombin and the effect of dabigatran on thrombin's interaction with other molecules like fibrin and factor Va.[4]

-

Flow Cytometry: This technique can be used to assess the binding of fluorescently labeled thrombin to platelets and how this is inhibited by dabigatran.[4]

-

Microscale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient to determine binding affinities, and has been used to validate the inhibitory effect of dabigatran on thrombin-platelet binding.[4]

The efficacy and safety of dabigatran have been established through large-scale clinical trials. A general overview of the design of these trials is presented below.

Key clinical trials for dabigatran include RE-LY (Randomized Evaluation of Long-Term Anticoagulation Therapy), RE-COVER, and DIVERSITY, which have compared dabigatran to standard-of-care anticoagulants like warfarin in various patient populations.[2][13][14] These trials are typically randomized, controlled studies designed to assess both efficacy (e.g., prevention of stroke and systemic embolism) and safety (e.g., incidence of major bleeding).[15][16]

Disclaimer: This document is for informational purposes only and does not constitute medical advice. Professionals should refer to the latest prescribing information and clinical guidelines for dabigatran.

References

- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dabigatran activates inflammation resolution by promoting fibrinogen-like protein 2 shedding and RvD5n-3 DPA production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological basis and clinical evidence of dabigatran therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validate User [ashpublications.org]

- 9. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. myadlm.org [myadlm.org]

- 13. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 14. "Dabigatran etexilate for the treatment of acute venous thromboembolism" by Jacqueline Halton, Leonardo R Brandão et al. [digitalcommons.providence.org]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. Protocol, rationale and design of DAbigatran for Stroke PreVention In Atrial Fibrillation in MoDerate or Severe Mitral Stenosis (DAVID-MS): a randomised, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DAB1 in Signal Transduction: A Technical Guide for Researchers

Abstract

Disabled-1 (DAB1) is a critical intracellular adaptor protein that plays a pivotal role in the Reelin signal transduction pathway. This pathway is fundamental for the proper migration of neurons and the formation of laminated structures within the developing central nervous system. Dysregulation of Reelin-DAB1 signaling is implicated in several neurodevelopmental and neurodegenerative disorders, making it a key area of investigation for therapeutic intervention. This technical guide provides an in-depth overview of DAB1's function, the signaling cascades it initiates, quantitative data on pathway activation, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals actively engaged in neuroscience and signal transduction research.

Introduction to DAB1 and the Reelin Signaling Pathway

The Reelin signaling pathway is initiated by the binding of the large extracellular glycoprotein, Reelin, to its cell surface receptors, the Apolipoprotein E Receptor 2 (ApoER2) and the Very Low-Density Lipoprotein Receptor (VLDLR).[1][2] This binding event triggers the recruitment and subsequent tyrosine phosphorylation of the intracellular adaptor protein, DAB1.[2][3] DAB1 contains an N-terminal protein interaction/phosphotyrosine binding (PI/PTB) domain that interacts with the NPxY motif in the cytoplasmic tails of the Reelin receptors.[4]

Upon Reelin binding, DAB1 is phosphorylated on multiple tyrosine residues by Src family kinases (SFKs), primarily Fyn and Src.[5][6] This phosphorylation is the central event in the transduction of the Reelin signal, creating docking sites for a variety of downstream effector molecules containing SH2 domains.[7][8] The activation of these downstream pathways ultimately leads to changes in the actin and microtubule cytoskeleton, which are essential for neuronal migration.[9][10]

Mutations in the DAB1 gene in mice, known as "scrambler" or "yotari," result in a phenotype that is nearly identical to that of the "reeler" mouse, which lacks functional Reelin.[11] This underscores the indispensable role of DAB1 in mediating the effects of Reelin. In humans, mutations in the Reelin pathway, including DAB1, have been associated with lissencephaly, a severe brain malformation, as well as spinocerebellar ataxia.[12]

DAB1 Protein Structure and Function

DAB1 is a multi-domain protein that acts as a scaffold to assemble signaling complexes. Its structure is crucial for its function in relaying the Reelin signal from the cell membrane to the intracellular machinery that governs cell movement.

Key Domains of DAB1

-

Protein Interaction/Phosphotyrosine Binding (PI/PTB) Domain: Located at the N-terminus, this domain is responsible for the interaction of DAB1 with the NPxY motifs in the cytoplasmic tails of ApoER2 and VLDLR.[4] This interaction is crucial for recruiting DAB1 to the plasma membrane where it can be phosphorylated. The PTB domain also contains a pleckstrin homology (PH)-like subdomain that can bind to phosphoinositides, further anchoring it to the cell membrane.[13][14]

-

Tyrosine-Rich Region: This central region of DAB1 contains multiple tyrosine residues that are the sites of phosphorylation by Src family kinases.[4] These phosphorylated tyrosines serve as docking sites for downstream signaling proteins.

-

Serine/Threonine-Rich Region: The C-terminal region of DAB1 is rich in serine and threonine residues, although its precise function is less well characterized.[4]

References

- 1. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | New Insights into Reelin-Mediated Signaling Pathways [frontiersin.org]

- 4. promega.com [promega.com]

- 5. Structure of a receptor-binding fragment of reelin and mutational analysis reveal a recognition mechanism similar to endocytic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dab1 expression level controls Reelin-induced PI3K-Akt activation in early GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hierarchical Disabled-1 Tyrosine Phosphorylation in Src family Kinase Activation and Neurite Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Protein Tyrosine Kinase Signaling by Substrate Degradation during Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of Connexins 37/40 and Pannexin 1 in Early Human and Yotari (Dab1−/−) Meninges Development | MDPI [mdpi.com]

- 10. Reelin Stabilizes the Actin Cytoskeleton of Neuronal Processes by Inducing n-Cofilin Phosphorylation at Serine3 | Journal of Neuroscience [jneurosci.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Dab1 Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Phospho-Dab1 (Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]

Initial Toxicity Screening of Dabi Compound: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the foundational toxicity screening for the novel investigational compound, "Dabi." The primary objective of this initial assessment is to establish a preliminary safety profile, identify potential toxicological liabilities, and determine a safe dose range for subsequent non-clinical and clinical development. The methodologies outlined herein are based on established principles of toxicology and regulatory guidelines.

Executive Summary

The initial toxicity screening of the Dabi compound encompassed a battery of in vitro and in vivo assays designed to assess its cytotoxic potential and acute systemic toxicity. In vitro evaluations on a panel of human cell lines revealed concentration-dependent effects on cell viability, with the highest sensitivity observed in metabolically active liver cells. The acute oral toxicity study in a rodent model established a preliminary safety margin, with no significant adverse effects observed at the limit dose. These findings provide a crucial first look at the toxicological profile of the Dabi compound, guiding further dose-ranging and mechanistic studies.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays serve as a critical first-tier screening to evaluate the potential of a compound to cause cell death.[1][2] These assays are instrumental for early hazard identification in a controlled, high-throughput environment before proceeding to more complex and resource-intensive in vivo studies.[3]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values for the Dabi compound were determined across four distinct human cell lines, each representing a key organ system. The results, summarized in the table below, provide a comparative view of the compound's cytotoxic potential.

| Cell Line | Organ Representation | Assay Type | Measured Endpoint | Incubation Time (hours) | IC50 (µM) |

| HepG2 | Liver | MTT | Mitochondrial Activity | 24 | 58.3 |

| Caco-2 | Intestine | AlamarBlue | Cellular Respiration | 24 | 112.8 |

| SH-SY5Y | Neuron | LDH Release | Membrane Integrity | 24 | 95.2 |

| A549 | Lung | Neutral Red Uptake | Lysosomal Integrity | 24 | 134.5 |

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1][4]

Procedure:

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Exposure: Cells were treated with the Dabi compound at concentrations ranging from 0.1 µM to 500 µM for 24 hours. A vehicle control (0.1% DMSO) was also included.

-

MTT Incubation: Following treatment, the medium was replaced with fresh medium containing 0.5 mg/mL MTT, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate spectrophotometer.

-

Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 value was determined using non-linear regression analysis.

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.[1][5]

Procedure:

-

Cell Culture and Treatment: Human neuroblastoma (SH-SY5Y) cells were seeded and treated with the Dabi compound as described in the MTT protocol.

-

Supernatant Collection: After the 24-hour incubation period, a portion of the cell culture supernatant was carefully collected.

-

Enzymatic Reaction: The collected supernatant was mixed with a reaction solution containing NAD+, lactate, and a tetrazolium salt. The LDH-catalyzed conversion of lactate to pyruvate (B1213749) is coupled to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product was measured at 490 nm.

-

Analysis: Cytotoxicity was expressed as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Acute In Vivo Toxicity Study

An acute toxicity study provides essential information on the potential adverse effects of a single high dose of a substance and helps in the determination of the maximum tolerated dose (MTD).[6][7] This study was conducted in compliance with OECD guidelines.[8][9]

Data Summary

The acute oral toxicity of the Dabi compound was assessed in a rodent model. The study aimed to identify the dose causing mortality or evident toxicity.

| Species | Sex | Route of Administration | Observation Period | LD50 (mg/kg) | Key Clinical Observations |

| Mouse | Female | Oral (gavage) | 14 days | > 2000 | No mortality or significant clinical signs of toxicity were observed. Body weight gain was comparable to the control group. |

Experimental Protocol

Principle: The acute toxic class method (OECD Guideline 423) was employed, which is a sequential testing procedure using a limited number of animals to estimate the acute toxicity and classify the substance.[9]

Procedure:

-

Animal Model: Healthy, nulliparous, non-pregnant female mice (8-12 weeks old) were used.

-

Dosing Regimen: A starting dose of 2000 mg/kg of the Dabi compound, formulated in a 0.5% carboxymethylcellulose solution, was administered as a single oral gavage to a group of three animals.

-

Clinical Observation: Animals were observed for mortality and clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, and autonomic and central nervous system effects) at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.[7]

-

Body Weight: Individual animal weights were recorded prior to dosing and on days 7 and 14.

-

Pathology: At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy.

-

Endpoint: The absence of mortality at the 2000 mg/kg dose level classified the Dabi compound as having a low order of acute toxicity.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures and a hypothetical signaling pathway that could be perturbed by a cytotoxic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. biogem.it [biogem.it]

- 9. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]

Exploring the Therapeutic Potential of Dabigatran Etexilate in Preclinical Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic applications of Dabigatran (B194492) etexilate, a direct thrombin inhibitor, beyond its established role as an anticoagulant. We delve into its mechanism of action and explore its potential in various preclinical disease models, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to Dabigatran Etexilate

Dabigatran etexilate, marketed as Pradaxa®, is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran.[1] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[2][3] It is clinically approved for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[4][5] Recent preclinical studies, however, have unveiled its therapeutic potential in a wider range of diseases, including fibrotic diseases, cancer, and neurodegenerative disorders. This guide summarizes the key findings from these preclinical investigations.

Mechanism of Action: Direct Thrombin Inhibition

Thrombin (Factor IIa) is a pivotal enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the mesh of a blood clot.[2] Thrombin also activates other coagulation factors, leading to the amplification of its own production, and stimulates platelet aggregation.[2][6] Dabigatran directly binds to the active site of thrombin, inhibiting both free and clot-bound thrombin.[2][6] This direct inhibition prevents the downstream effects of thrombin in the coagulation cascade.

Beyond hemostasis, thrombin is now recognized as a potent signaling molecule that exerts various cellular effects through the activation of Protease-Activated Receptors (PARs).[3][7] These effects include cell proliferation, inflammation, and angiogenesis, which are implicated in the pathophysiology of numerous diseases. By inhibiting thrombin, dabigatran has the potential to modulate these pathological processes.

Therapeutic Potential in Disease Models

In a murine model of bleomycin-induced pulmonary fibrosis, dabigatran etexilate demonstrated significant anti-inflammatory and anti-fibrotic effects.[8][9] Treatment with dabigatran, both early and late after injury, attenuated the development of pulmonary fibrosis.[9]

Key Findings:

-

Significant reduction in inflammatory cells and protein concentration in bronchoalveolar lavage fluid (BALF).[8]

-

Decreased levels of pro-fibrotic mediators such as Transforming Growth Factor-β1 (TGF-β1) and Platelet-Derived Growth Factor-AA (PDGF-AA) in BALF.[8]

-

Reduced expression of Connective Tissue Growth Factor (CTGF) and α-Smooth Muscle Actin (α-SMA) in lung tissue.[8]

The role of coagulation in cancer progression is well-established, and thrombin is known to promote tumor growth, angiogenesis, and metastasis, partly through PAR-1 activation.[7]

Key Findings:

-

In a murine model of cancer-associated thrombosis (CAT), dabigatran was more effective at reducing thrombus size than low-molecular-weight heparin (dalteparin).[10][11]

-

In vitro studies have shown that dabigatran can antagonize thrombin-induced proliferation and migration of breast and glioblastoma cancer cells.[7]

-

Dabigatran was also effective in reducing thrombin-induced endothelial tube formation, a key process in angiogenesis.[7]

-

In a murine ovarian cancer model, the combination of dabigatran and cisplatin (B142131) reduced tumor growth and ascites.[12]

It is important to note that the effects of dabigatran on tumor growth can be model-dependent, with some studies showing a lack of effect or even an increase in tumor growth in certain contexts.[13]

Emerging evidence suggests a link between vascular dysfunction, coagulation, and neurodegeneration, particularly in Alzheimer's disease (AD).

Key Findings:

-

In the TgCRND8 mouse model of AD, long-term treatment with dabigatran prevented memory decline.[14][15]

-

Dabigatran treatment significantly reduced the burden of amyloid plaques and soluble amyloid-β oligomers.[15][16]

-

A reduction in neuroinflammatory markers, including phagocytic microglia and infiltrated T-cells, was also observed.[14][15]

-

The neuroprotective effects appear to be mediated by the preservation of cerebral perfusion and a reduction in fibrin deposition in the brain.[15]

-

In mouse models of aging and cerebral amyloid angiopathy, dabigatran did not increase the incidence of intracerebral hemorrhage or cerebral microhemorrhages.[17][18]

Dabigatran has demonstrated broader anti-inflammatory properties in various disease models.

Key Findings:

-

Reduced expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1 has been observed in models of liver and tubulointerstitial fibrosis.[19]

-

In a mouse model of sepsis, dabigatran exhibited both anti-inflammatory and pro-resolving actions, improving survival.[20] This effect was linked to the promotion of sFgl2-triggered production of the specialized pro-resolving mediator RvD5n-3 DPA.[20]

Quantitative Data Summary

| Disease Model | Key Parameter | Dabigatran Treatment Effect | Reference |

| Cancer-Associated Thrombosis (Murine) | Thrombus Size Reduction | 24.9% reduction (vs. 11% for dalteparin) | [10][11] |

| Venous Thromboembolism (Murine) | Thrombus Size Reduction | 18% reduction (vs. 32% for dalteparin) | [10][11] |

| Pulmonary Fibrosis (Murine) | Histological Inflammation Score | 2.8-fold reduction (early treatment) | [8] |

| 1.9-fold reduction (late treatment) | [8] | ||

| Alzheimer's Disease (TgCRND8 Mouse) | Amyloid Plaque Burden | 23.7% reduction | [15][16] |

| Amyloid Oligomer Levels | 51.8% reduction | [15] | |

| Phagocytic Microglia | 31.3% reduction | [15][16] | |

| Infiltrated T-cells | 32.2% reduction | [15][16] |

Experimental Protocols

-

Animal Model: 6–8 week old female C57BL/6 mice.[9]

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199).[9]

-

Treatment Groups:

-

Endpoint Analysis: Mice are sacrificed 2 or 3 weeks post-bleomycin instillation. Lung tissue, bronchoalveolar lavage (BAL) fluid, and plasma are collected for histological and biochemical analysis.[9]

-

Animal Model: Murine models.[10]

-

Cancer Induction: Intravenous tail vein injection of murine B lymphoma cells (1 x 10^6 cells/mouse). Lymphoma development is assessed after six days.[10][11]

-

Thrombosis Induction: Partial flow restriction in the inferior vena cava (IVC).[10][11]

-

Treatment: Anticoagulation is initiated 24 hours after thrombosis induction with Dabigatran at a dose of 45 mg/kg/day by oral gavage.[10][11]

-

Endpoint Analysis: Thrombus size is measured via microimaging system before and after 3 days of anticoagulation.[10]

-

Animal Model: TgCRND8 transgenic mice and wild-type littermates.[15][16]

-

Treatment: Mice are treated for one year with dabigatran etexilate mixed in their food or a placebo, starting from 2 months of age.[14][15]

-

Endpoint Analysis:

Conclusion and Future Directions

The preclinical data presented in this guide highlight the significant therapeutic potential of dabigatran etexilate beyond its current clinical applications. Its ability to modulate fundamental pathological processes such as fibrosis, tumor progression, and neuroinflammation opens up exciting avenues for drug repurposing and development. The consistent anti-inflammatory effects observed across multiple disease models suggest a common, thrombin-mediated mechanism that warrants further investigation. Future research should focus on elucidating the precise downstream signaling pathways affected by dabigatran in these non-hemostatic contexts and on translating these promising preclinical findings into well-designed clinical trials.

References

- 1. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]

- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Dabigatran etexilate: a novel oral thrombin inhibitor for thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabigatran antagonizes growth, cell‐cycle progression, migration, and endothelial tube formation induced by thrombin in breast and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and anti-fibrotic effects of the oral direct thrombin inhibitor dabigatran etexilate in a murine model of interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiinflammatory and antifibrotic effects of the oral direct thrombin inhibitor dabigatran etexilate in a murine model of interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A systematic review on the effects of direct oral anticoagulants on cancer growth and metastasis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 15. Long-term dabigatran treatment delays Alzheimer’s disease pathogenesis in the TgCRND8 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-Term Dabigatran Treatment Delays Alzheimer's Disease Pathogenesis in the TgCRND8 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Dabigatran in Mouse Models of Aging and Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Effects of Dabigatran in Mouse Models of Aging and Cerebral Amyloid Angiopathy [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Dabigatran activates inflammation resolution by promoting fibrinogen-like protein 2 shedding and RvD5n-3 DPA production - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Roles of DAB1 and DAB2: A Technical Guide to Homolog Discovery and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Disabled homolog (DAB) proteins, DAB1 and DAB2. This document details their crucial functions in distinct signaling pathways, offers a comparative analysis of their homologs across various species, and presents detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers investigating the roles of these adaptor proteins in development, disease, and as potential therapeutic targets.

Introduction to DAB Adaptor Proteins

Disabled-1 (DAB1) and Disabled-2 (DAB2) are intracellular adaptor proteins that play pivotal roles in orchestrating complex signaling cascades. Despite sharing sequence homology, particularly in their protein interaction domains, they exhibit distinct expression patterns and are involved in separate signaling pathways, leading to different cellular outcomes.

DAB1 is predominantly expressed in the developing and adult nervous system and is a critical component of the Reelin signaling pathway . This pathway is essential for the proper migration of neurons and the formation of laminated structures in the brain, such as the cerebral cortex, hippocampus, and cerebellum. Dysregulation of the Reelin-DAB1 pathway has been implicated in several neurological disorders.

DAB2 , on the other hand, is more ubiquitously expressed and functions as a tumor suppressor. It is a key player in clathrin-mediated endocytosis and modulates several signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Wnt, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways . Loss or downregulation of DAB2 expression is associated with the progression of various cancers.

Discovery of DAB1 and DAB2 Homologs Across Species

The evolutionary conservation of DAB1 and DAB2 underscores their fundamental biological importance. The following tables summarize the identified homologs of human DAB1 and DAB2 in various model organisms, providing their gene and protein identifiers from the NCBI and UniProt databases.

Table 1: DAB1 Homologs in Different Species

| Species | Common Name | Gene Symbol | NCBI Gene ID | UniProt Protein ID |

| Homo sapiens | Human | DAB1 | 1600 | O75553 |

| Mus musculus | Mouse | Dab1 | 13131 | Q60786 |

| Rattus norvegicus | Rat | Dab1 | 266729 | Q9Z2B7 |

| Gallus gallus | Chicken | DAB1 | 374083 | Q9PUF2 |

| Danio rerio | Zebrafish | dab1a | 30339 | Q7ZWI8 |

| Xenopus tropicalis | Western clawed frog | dab1 | 448332 | Q6DFD3 |

| Drosophila melanogaster | Fruit fly | dab | 35687 | Q9V9J3 |

Table 2: DAB2 Homologs in Different Species

| Species | Common Name | Gene Symbol | NCBI Gene ID | UniProt Protein ID |

| Homo sapiens | Human | DAB2 | 1601 | P98082 |

| Mus musculus | Mouse | Dab2 | 13132 | Q60787 |

| Rattus norvegicus | Rat | Dab2 | 29462 | Q62719 |

| Gallus gallus | Chicken | DAB2 | 423451 | F1NIV1 |

| Danio rerio | Zebrafish | dab2 | 30549 | Q6P9E5 |

| Xenopus laevis | African clawed frog | dab2 | 398939 | Q6DD38 |

| Drosophila melanogaster | Fruit fly | dab | 35687 | Q9V9J3 |

Signaling Pathways and Molecular Interactions

The DAB1-Reelin Signaling Pathway

The Reelin-DAB1 signaling cascade is initiated by the binding of the extracellular glycoprotein (B1211001) Reelin to its receptors on the neuronal surface, the Very Low-Density Lipoprotein Receptor (VLDLR) and the Apolipoprotein E Receptor 2 (ApoER2). This binding event triggers the clustering of these receptors, leading to the recruitment and subsequent tyrosine phosphorylation of the intracellular adaptor protein DAB1 by Src family kinases. Phosphorylated DAB1 then serves as a docking platform for various downstream signaling molecules containing SH2 domains, such as Crk and PI3K, ultimately leading to cytoskeletal rearrangements and the regulation of neuronal migration.

DAB2 in Cellular Signaling

DAB2 acts as a crucial node in several signaling pathways, primarily through its role as an adaptor protein in clathrin-mediated endocytosis, which regulates the internalization and trafficking of various receptors.

-

TGF-β Signaling: DAB2 interacts with the TGF-β receptors and facilitates their internalization, thereby modulating the downstream Smad-dependent and -independent pathways.

-

Wnt Signaling: DAB2 can negatively regulate the canonical Wnt signaling pathway by interacting with key components of the β-catenin destruction complex.

-

MAPK Pathway: By competing with SOS for binding to GRB2, DAB2 can attenuate the Ras-MAPK signaling cascade.

-

PI3K/AKT/mTOR Pathway: DAB2 has been shown to interact with the p85 subunit of PI3K, leading to the inhibition of the PI3K/AKT/mTOR pathway.

Quantitative Data Summary

The following tables present a summary of quantitative data related to the expression and interactions of DAB1 and DAB2.

Table 3: Tissue Expression of Human DAB1 and DAB2

| Protein | Tissue | Expression Level | Data Source |

| DAB1 | Small Intestine | High | The Human Protein Atlas |

| Duodenum | High | The Human Protein Atlas | |

| Cerebral Cortex | Low | The Human Protein Atlas | |

| Retina | Low | The Human Protein Atlas | |

| DAB2 | Placenta | High | The Human Protein Atlas |

| Kidney | High | The Human Protein Atlas | |

| Peripheral Leukocytes | High | The Human Protein Atlas | |

| Ovary | Medium | The Human Protein Atlas | |

| Lung | Medium | The Human Protein Atlas | |

| Breast | Medium | The Human Protein Atlas |

Table 4: Protein-Protein Interaction Data

| Interacting Proteins | Quantitative Parameter | Value | Method | Reference |

| DAB1 - VLDLR/ApoER2 | Binding Affinity | High affinity | In vitro binding assays | [1] |

| DAB2 - TGF-β Receptor | Interaction | Constitutive association | Co-immunoprecipitation | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DAB1 and DAB2.

Phylogenetic Analysis of DAB Homologs

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between DAB homologs.

Protocol:

-

Sequence Retrieval: Obtain FASTA formatted protein sequences of DAB1 and DAB2 homologs from databases such as NCBI (--INVALID-LINK--) or UniProt (--INVALID-LINK--).

-

Multiple Sequence Alignment (MSA):

-

Use a multiple sequence alignment tool like ClustalW or MUSCLE. These can be accessed via web servers (e.g., EBI) or as standalone applications.

-

Input the retrieved FASTA sequences.

-

Execute the alignment with default parameters, or adjust as needed based on sequence divergence.

-

Visually inspect the alignment for quality and manually edit if necessary.

-

-

Phylogenetic Tree Construction:

-

Use software packages like MEGA (Molecular Evolutionary Genetics Analysis) or RAxML (Randomized Axelerated Maximum Likelihood).

-

Import the aligned sequences in a compatible format (e.g., PHYLIP, FASTA).

-

Select a substitution model (e.g., JTT, WAG) based on statistical tests (e.g., using ModelTest in MEGA).

-

Choose a phylogenetic reconstruction method (e.g., Maximum Likelihood).

-

Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

-

-

Tree Visualization:

-

Open the resulting tree file (e.g., in Newick format) in a tree viewer like FigTree or the integrated viewer in MEGA.

-

Root the tree using an outgroup sequence if available.

-

Customize the tree layout, branch lengths, and labels for clarity and publication.

-

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

This protocol details the procedure for performing Co-IP to investigate the interaction between a DAB protein and its putative binding partners.

Materials:

-

Cell culture expressing the proteins of interest.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody against the "bait" protein (e.g., anti-DAB1 or anti-DAB2).

-

Isotype control IgG.

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash buffer (e.g., lysis buffer without detergents).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., 1-5 µg) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the washed beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting partner.

-

Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.

-

Western Blotting for Protein Detection

This protocol describes the detection of DAB1 or DAB2 protein in cell or tissue lysates.

Protocol:

-

Sample Preparation: Prepare protein lysates from cells or tissues as described in the Co-IP protocol (Step 1). Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE:

-

Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for DAB1 or DAB2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

-

Conclusion

DAB1 and DAB2 are essential adaptor proteins with distinct and critical roles in cellular signaling. Understanding their functions, regulation, and the networks in which they operate is crucial for advancing our knowledge of developmental biology, neurobiology, and cancer biology. The information and protocols provided in this guide are intended to facilitate further research into these important molecules, with the ultimate goal of translating this knowledge into novel therapeutic strategies.

References

A Technical Guide to the Cellular Interactions of Dabigatran

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the cellular uptake and subcellular localization of Dabigatran (B194492), a direct thrombin inhibitor. The primary focus is on the transport of its prodrug form, Dabigatran Etexilate (D-E), and the subsequent intracellular effects and localization of the active compound, Dabigatran.

Cellular Uptake of Dabigatran Etexilate

Dabigatran itself is a polar molecule with poor membrane permeability and low oral bioavailability (3-7%).[1][2][3][4] To overcome this, it is administered as the lipophilic prodrug, Dabigatran Etexilate (D-E). Following oral administration, D-E is absorbed in the gastrointestinal tract and rapidly converted to the active dabigatran by esterases in the intestine, liver, and plasma.[5][6]

The cellular uptake of D-E, particularly in intestinal Caco-2 cells (a model for the intestinal barrier), is a critical determinant of its bioavailability. This process is significantly influenced by the P-glycoprotein (P-gp) efflux transporter.[7] D-E is a substrate for P-gp, which actively pumps the molecule back into the intestinal lumen, thereby limiting its net absorption.[6][7]

Recent drug delivery strategies have aimed to bypass this P-gp-dependent efflux. One study demonstrated that encapsulating D-E in a mixed micelle system composed of Soluplus® and TPGS significantly enhanced cellular uptake in Caco-2 cells by 2 to 2.6-fold compared to a D-E suspension.[8][9] This enhancement was attributed to uptake mechanisms involving lipid raft/caveolae and macropinocytosis, which are independent of the P-gp pathway.[8][9]